2-Chloro-3-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine
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Overview
Description
2-Chloro-3-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and a 1,2,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of oxidized pyridine derivatives.
Reduction: Formation of reduced pyridine derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-Chloro-3-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-Chloro-3-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary but often include key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 1-Chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridine
Uniqueness
2-Chloro-3-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to the presence of both a chloro-substituted pyridine ring and a 1,2,4-oxadiazole ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further distinguish it from similar compounds .
Properties
Molecular Formula |
C12H7ClN4O |
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Molecular Weight |
258.66 g/mol |
IUPAC Name |
3-(2-chloropyridin-3-yl)-5-pyridin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H7ClN4O/c13-10-9(4-2-6-15-10)11-16-12(18-17-11)8-3-1-5-14-7-8/h1-7H |
InChI Key |
UJGCVAHUEATMOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NO2)C3=C(N=CC=C3)Cl |
Origin of Product |
United States |
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